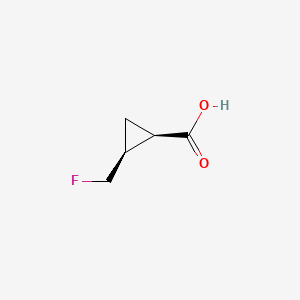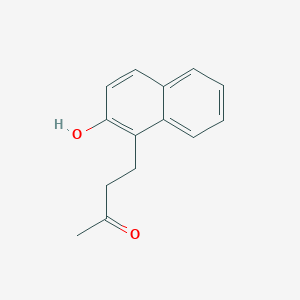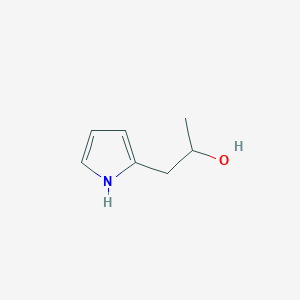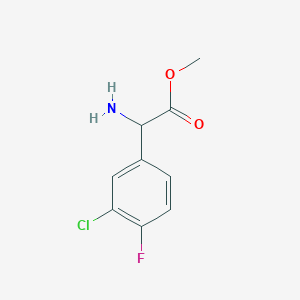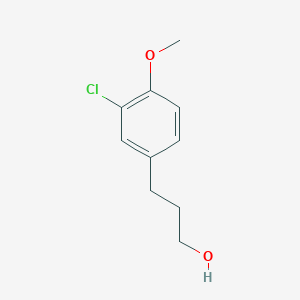
3-(3-Chloro-4-methoxyphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of phenylpropanol, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)propan-1-ol typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of 3-chloro-4-methoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature. This method allows for the efficient production of large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 3-(3-Chloro-4-methoxyphenyl)propanal or 3-(3-Chloro-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3-Chloro-4-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its effects on different biological pathways and its potential as a lead compound for drug development.
Medicine: Due to its structural similarity to certain bioactive molecules, this compound is explored for its potential therapeutic applications. It may serve as a starting point for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
3-(3-Chloro-4-methoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)propan-1-ol: This compound lacks the chlorine atom on the phenyl ring, which may result in different chemical and biological properties.
3-(3-Chloro-4-methoxyphenyl)propan-1-one: This compound has a ketone group instead of an alcohol group, leading to different reactivity and applications.
3-(3-Chloro-4-methoxyphenyl)propanoic acid:
The presence of the chlorine atom and the methoxy group in this compound makes it unique and imparts specific properties that can be exploited in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H13ClO2 |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
3-(3-chloro-4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
InChI-Schlüssel |
GXENENMAHSGQFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

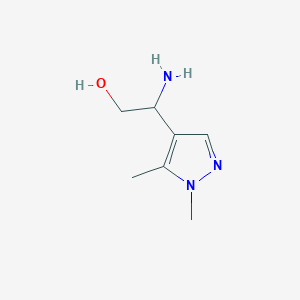
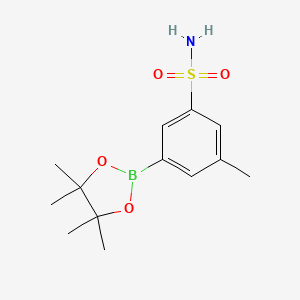

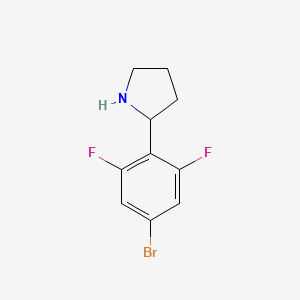

![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
